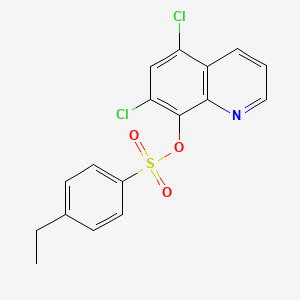

5,7-Dichloro-8-quinolyl 4-ethylbenzenesulfonate

Description

5,7-Dichloro-8-quinolyl 4-ethylbenzenesulfonate (CAS: 325811-53-8) is a chlorinated quinoline derivative functionalized with a 4-ethylbenzenesulfonate ester group. Its molecular formula is C₁₇H₁₃Cl₂NO₃S, with a molecular weight of 382.261 g/mol . The compound features two chlorine atoms at positions 5 and 7 on the quinoline ring and a 4-ethyl substituent on the benzenesulfonate moiety.

Properties

IUPAC Name |

(5,7-dichloroquinolin-8-yl) 4-ethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2NO3S/c1-2-11-5-7-12(8-6-11)24(21,22)23-17-15(19)10-14(18)13-4-3-9-20-16(13)17/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONSTSLOOBGAHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-8-quinolyl 4-ethylbenzenesulfonate typically involves the chlorination of 8-hydroxyquinoline followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-8-quinolyl 4-ethylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of dihydroquinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

5,7-Dichloro-8-quinolyl 4-ethylbenzenesulfonate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Studied for its potential use in the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-8-quinolyl 4-ethylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include the modulation of signal transduction pathways and the alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural and molecular differences between 5,7-Dichloro-8-quinolyl 4-ethylbenzenesulfonate and related compounds:

| Compound Name | CAS Number | Molecular Formula | Substituents (Quinoline) | Substituents (Benzenesulfonate) | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 5,7-Dichloro-8-quinolyl 4-ethylbenzenesulfonate | 325811-53-8 | C₁₇H₁₃Cl₂NO₃S | 5,7-Dichloro | 4-Ethyl | 382.261 |

| 5,7-Dichloro-8-quinolyl 2,4-dimethylbenzenesulfonate | 309289-02-9 | C₁₇H₁₃Cl₂NO₃S | 5,7-Dichloro | 2,4-Dimethyl | 382.261 |

| 1-(3-Chloro-4-methylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine | 496020-52-1 | C₁₇H₁₆Cl₄N₂O₂S | N/A | 2,4,5-Trichloro | 454.1981 |

| 1-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]-1H-1,3-benzodiazole | 1018137-43-3 | C₁₇H₁₇BrN₂O₂S | N/A | 4-Bromo, 5-methyl, 2-isopropyl | 393.2981 |

Key Observations:

Substituent Position and Electronic Effects: The 4-ethyl group in the target compound may enhance lipophilicity compared to the 2,4-dimethyl substituent in its closest analogue (CAS: 309289-02-9). This could improve membrane permeability in biological systems .

Molecular Weight and Steric Hindrance: Despite identical molecular weights in the two quinoline-based sulfonates (382.261 g/mol), steric hindrance from 2,4-dimethyl vs. 4-ethyl groups may influence binding to biological targets or catalytic sites .

Computational Insights

- Density Functional Theory (DFT) : Studies on exact exchange functionals (e.g., Becke’s 1993 work) highlight the importance of accurate electron density modeling for predicting properties like solubility or binding affinity. The 5,7-dichloro substituent’s electron-withdrawing nature could be better described using hybrid functionals .

- Correlation Energy : The Colle-Salvetti correlation-energy formula, adapted into DFT, could model the sulfonate group’s polarization effects, which are critical for understanding intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.